{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is a synthetic organic compound characterized by a carbamoyl-linked ethyl ester backbone with distinct aryl substituents. The molecule features a 3,4-diethoxyphenyl group attached via a carbamoyl-methyl linkage and a 3-methoxyphenylacetate moiety.
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-4-28-20-10-9-17(14-21(20)29-5-2)11-12-24-22(25)16-30-23(26)15-18-7-6-8-19(13-18)27-3/h6-10,13-14H,4-5,11-12,15-16H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYGHEVMSZUJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC(=CC=C2)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Preparation of 3,4-Diethoxyphenylacetic Acid: This is achieved through the ethylation of 3,4-dihydroxyphenylacetic acid using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbamoyl Intermediate: The 3,4-diethoxyphenylacetic acid is then reacted with ethylamine to form the corresponding carbamoyl derivative.
Esterification: The final step involves the esterification of the carbamoyl intermediate with 3-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamoyl or ester derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Drug Development : The unique combination of functional groups in this compound allows it to serve as a valuable building block in the synthesis of new pharmaceuticals. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. For instance, compounds that share structural similarities have been shown to induce apoptosis in various cancer cell lines .
-
Biological Studies :
- Enzyme Interaction Studies : The compound's structure allows it to interact with enzymes and proteins, making it useful for studying enzyme mechanisms and protein-ligand interactions. Such studies are essential for understanding the therapeutic potential of new compounds.
- Predictive Modeling : Tools like PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activities of this compound based on its structural characteristics. This predictive modeling assists researchers in identifying possible pharmacological effects .
-
Industrial Applications :
- Specialty Chemicals : The compound can be utilized in the synthesis of specialty chemicals that require specific functional groups for desired properties. Its versatility makes it suitable for various industrial applications, including agrochemicals and materials science.
Anticancer Activity Assessment
A study investigating the anticancer properties of structurally similar compounds revealed that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and colon cancer cells. The IC50 values obtained from these studies indicated promising anticancer activity, warranting further exploration into the mechanisms involved .
Enzyme Inhibition Studies
Research on enzyme inhibition demonstrated that compounds similar to {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate could effectively inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. An IC50 value of 45 nM was reported for a related compound, suggesting potential applications in cholesterol-lowering therapies.
Mechanism of Action
The mechanism of action of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 3,4-diethoxy and 3-methoxy aryl groups. Key comparisons include:
Ethyl/Methyl Ester Derivatives
- Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (): Substituents: Thiazole ring, piperazine, and 3-methoxyphenyl urea. Molecular Weight: ~582.1 g/mol (ESI-MS).
- Methyl 2-[(3-aminophenyl)formamido]acetate (): Substituents: 3-aminophenyl formamide. Key Difference: The amino group increases polarity, likely improving water solubility compared to the ethoxy/methoxy-substituted target compound .
Aryl-Substituted Crystal Analogs
- 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (): Substituents: 3,4-Dimethoxyphenyl groups. Crystal System: Monoclinic (P21/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å. Comparison: Replacing methoxy with ethoxy groups in the target compound may disrupt crystal packing due to increased steric bulk, altering solubility or stability .
Pesticide Esters
Functional Group Analysis
Binding Affinity and Computational Predictions
The Glide XP scoring function () highlights hydrophobic enclosure and hydrogen bonding as critical for ligand-receptor interactions. Compared to analogs with rigid scaffolds (e.g., thiazole-piperazine in ), the target compound’s flexible carbamoyl-ester backbone may reduce binding specificity but improve membrane permeability due to higher lipophilicity .
Biological Activity
The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate (CAS Number: 1794841-15-8) is a synthetic organic molecule characterized by its unique structural features, which include both carbamoyl and ester functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C23H29NO6
- Molecular Weight : 415.5 g/mol
- Structure : The compound is composed of a diethoxyphenyl group attached to an ethyl carbamoyl moiety, which is further linked to a methoxyphenyl acetate group.
Antimicrobial Activity
Studies have demonstrated that derivatives of phenylacetates exhibit significant antimicrobial properties. The presence of the diethoxyphenyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis. In vitro assays have shown that related compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| {[(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate | Staphylococcus aureus | 32 µg/mL |
| {[(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release. Similar compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in inflammation.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies on human cancer cell lines have shown that this compound can inhibit cell proliferation and promote programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 20 µM | Cell cycle arrest in G1 phase |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Umesha et al. evaluated the antimicrobial properties of various phenylacetate derivatives, including the target compound. Results indicated a strong correlation between structure and activity, suggesting that modifications to the side chains could enhance efficacy against specific pathogens .
- Anti-inflammatory Mechanism Investigation : Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds through in vivo models. The study highlighted the ability of these compounds to reduce inflammation markers significantly when administered at therapeutic doses .
- Anticancer Activity Assessment : A recent investigation into the anticancer properties of related carbamoyl derivatives found that they could effectively inhibit tumor growth in xenograft models. The study attributed this effect to the modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate, and how can intermediates be characterized?
- Methodology :
- Step 1 : Protect hydroxyl groups (e.g., acetylation using acetic anhydride and sulfuric acid) to prevent unwanted side reactions .
- Step 2 : Convert the carboxylic acid to an acid chloride (e.g., using SOCl₂ and catalytic DMF) .
- Step 3 : React with appropriate alcohols (e.g., phenethyl or phenpropyl alcohols) in the presence of triethylamine to form esters .
- Step 4 : Deprotect using base-induced hydrolysis (e.g., NaOH/MeOH) to yield the final product .
- Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and FT-IR to verify functional groups.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors/dust, especially during synthesis or weighing .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate organic waste for incineration .
Q. What initial biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition : Test against target enzymes (e.g., hydrolases) using spectrophotometric assays to monitor substrate conversion .
- Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK-293) at concentrations ranging from 1 nM–100 µM .
Advanced Research Questions
Q. How can conflicting data on its biological activity be resolved?
- Methodology :
- Reproducibility Checks : Use split-plot experimental designs to account for variability in reaction conditions or biological replicates .
- Dose-Response Analysis : Perform non-linear regression (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values across multiple assays .
- Structural Modifications : Compare activity of analogs (e.g., varying substituents on the phenyl rings) to identify structure-activity relationships .
Q. What advanced techniques are suitable for studying its environmental fate?
- Methodology :
- Degradation Studies : Use LC-MS/MS to identify breakdown products under simulated environmental conditions (e.g., UV light, pH 4–9) .
- Ecotoxicology : Conduct long-term assays on model organisms (e.g., Daphnia magna) to assess chronic toxicity and bioaccumulation potential .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve carbamoyl group coupling efficiency .
- Catalysis : Evaluate Pd/C or enzyme-mediated catalysis for stereoselective synthesis .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) .
Key Considerations for Research Design
- Contradictory Data : Always include internal controls (e.g., commercial enzyme inhibitors) to validate assay conditions .
- Scalability : Pilot reactions (1–10 g) should precede multi-gram syntheses to identify purification bottlenecks .
- Ethical Compliance : Follow OECD guidelines for ecotoxicology testing to ensure regulatory alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
